molecular formula C8H6N2O2 B042131 Methyl 2-cyanoisonicotinate CAS No. 94413-64-6

Methyl 2-cyanoisonicotinate

Cat. No. B042131
CAS RN: 94413-64-6
M. Wt: 162.15 g/mol
InChI Key: ORVHMLCJEKDDAX-UHFFFAOYSA-N
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Description

“Methyl 2-cyanoisonicotinate” is a chemical compound with the molecular formula C8H6N2O2 . It has an average mass of 162.145 Da and a monoisotopic mass of 162.042923 Da . It is also known by other names such as “2-Cyano-4-pyridine carboxylic acid methyl ester” and "methyl 2-cyanopyridine-4-carboxylate" .


Synthesis Analysis

The synthesis of “Methyl 2-cyanoisonicotinate” involves several steps. One method involves the use of tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 120℃ for 2.5 hours under an inert atmosphere . Another method involves the use of copper (I) iodide and N,N-Dimethylcarbamoyl chloride in acetonitrile at 90℃ for 7 hours .


Molecular Structure Analysis

“Methyl 2-cyanoisonicotinate” contains a total of 18 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitrile, and 1 Pyridine .


Chemical Reactions Analysis

“Methyl 2-cyanoisonicotinate” has high chemical stability, making it suitable for use in various chemical reactions . It is resistant to oxidation and can withstand high temperatures and pressures, making it an ideal intermediate for the synthesis of complex organic compounds .


Physical And Chemical Properties Analysis

“Methyl 2-cyanoisonicotinate” has a density of 1.3±0.1 g/cm3, a boiling point of 296.6±25.0 °C at 760 mmHg, and a flash point of 133.2±23.2 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its molar refractivity is 40.2±0.4 cm3, and it has a polar surface area of 63 Å2 .

Scientific Research Applications

Pharmacology

Methyl 2-cyanoisonicotinate is utilized in pharmacological research due to its potential as a precursor in the synthesis of various bioactive molecules. Its cyano and ester functional groups make it a versatile intermediate for constructing compounds that may exhibit therapeutic properties. For instance, it can be used to synthesize analogs of nicotinic acid, which are explored for their cholesterol-modulating effects .

Organic Synthesis

In the realm of organic chemistry, Methyl 2-cyanoisonicotinate serves as a valuable building block for the synthesis of complex organic compounds. It is particularly useful in the construction of heterocyclic compounds, which are a core structure in many pharmaceuticals. Its reactivity allows for the introduction of various substituents, enabling the creation of a diverse array of molecules .

Material Science

This compound finds applications in material science as a chemical precursor for the synthesis of advanced materials. Its molecular structure can be incorporated into polymers or small molecules that are used in the development of new materials with specific desired properties, such as increased strength or chemical resistance .

Analytical Chemistry

Methyl 2-cyanoisonicotinate can be employed as a standard or reference compound in analytical chemistry. Its well-defined structure and properties allow it to be used in methods such as chromatography or mass spectrometry for the identification and quantification of substances within a sample .

Life Sciences

In life sciences, Methyl 2-cyanoisonicotinate’s derivatives are studied for their biological activities. Research in this field explores the biochemical pathways and mechanisms through which these derivatives exert their effects, contributing to the understanding of cellular processes and the development of new drugs .

Chemical Engineering

The compound’s role in chemical engineering involves its use in process development and optimization. It may be used in the design of synthetic routes for industrial-scale production, where its reactivity and stability under various conditions are key considerations for developing efficient and cost-effective manufacturing processes .

Safety And Hazards

“Methyl 2-cyanoisonicotinate” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

“Methyl 2-cyanoisonicotinate” is an important intermediate in the synthesis of complex organic compounds, and its high chemical stability makes it suitable for industrial scale production . It is also used in the preparation of 2-aminoacyl isonicotinic acid, which is an important raw material for preparing AMG333 .

properties

IUPAC Name

methyl 2-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVHMLCJEKDDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478210
Record name Methyl 2-cyanoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyanoisonicotinate

CAS RN

94413-64-6
Record name Methyl 2-cyanoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-cyanopyridine-4-carboxylate
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Synthesis routes and methods I

Procedure details

Trimethylsilyl cyanide (3.8 g, 0.0386 mol) and dimethylcarbamyl chloride (5.0 g, 0.0483 mol) were added to a solution of methylisonicotinate N-oxide (5.0 g, 0.0322 mol) in dry CH2Cl2 (50 mL) at room temperature. The reaction mixture was stirred at room temperature for 12 h and then quenched with 10% K2CO3 solution. The organic product was extracted with CH2Cl2 and the organic layer was washed with H2O and brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica 230-400 mesh, eluent 1-2% MeOH in CH2Cl2) to afford methyl 2-cyanoisonicotinate (1.75 g, yield 33%) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.97-8.95 (d, J=5.0 Hz, 1H), 8.41 (m, 1H), 8.15-8.13 (dd, J=4.8 Hz, 1.6 Hz, 1H), 3.92 (s, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl isonicotinate N-oxide (20.0 g, 0.26 mol) in 200 mL of methylene chloride was added trimethylsilyl cyanide (16.1 g, 0.32 mol), followed by a solution of dimethylcarbamyl chloride (17.82 g, 0.32 mol) in 50 mL of methylene chloride at room temperature. The reaction mixture was stirred overnight (about eighteen hours) and then treated with 500 mL of 10% potassium carbonate solution. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated to 15.2 g of crude product as a brown solid, which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.82 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 2-cyanoisonicotinate in the synthesis of Topiroxostat?

A1: Methyl 2-cyanoisonicotinate serves as a crucial intermediate in the three-step synthesis of Topiroxostat []. It is first converted to 2-cyanoisoniazide through hydrazinolysis. Subsequently, 2-cyanoisoniazide undergoes condensation with 4-cyanopyridine to yield Topiroxostat [].

Q2: What are the advantages of using Methyl 2-cyanoisonicotinate in this particular synthesis route?

A2: The use of Methyl 2-cyanoisonicotinate, synthesized from Methylisonicotinic-N-oxide, contributes to the overall efficiency and simplicity of the Topiroxostat synthesis []. This route involves only three steps, making it relatively straightforward compared to potential alternative methods [].

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